![molecular formula C6H2ClF3N4 B3034870 8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine CAS No. 242815-92-5](/img/structure/B3034870.png)
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine
説明
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine, also known as CTFTP, is a heterocyclic compound that has been increasingly studied in recent years due to its potential applications in various scientific fields. CTFTP is a relatively simple compound that can be synthesized using a variety of methods, and its high stability and relatively low cost make it an attractive choice for a variety of research applications.
科学的研究の応用
Chemical Synthesis and Characterization
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine and its derivatives have been explored in chemical synthesis. For instance, novel substituted derivatives of this compound have been synthesized using multi-step reactions under microwave irradiation. These compounds were characterized by techniques like 1H NMR, MS, and elemental analysis (Yang et al., 2015).
Antifungal Activity
Some derivatives of this compound have shown weak antifungal activity. This suggests potential applications in developing antifungal agents (Yang et al., 2015).
Synthesis of Explosophoric Groups
The synthesis of new derivatives of this compound containing explosophoric groups or their precursors has been reported, indicating potential applications in materials science and explosives (Bastrakov et al., 2021).
Photochemical Applications
Studies have shown that tetrazolo[1,5-a]pyridines/2-azidopyridines, derivatives of this compound, undergo photochemical nitrogen elimination and ring expansion, as well as ring cleavage to form other chemical structures. This indicates applications in photochemistry and material synthesis (Reisinger et al., 2004).
Crystal Structure Analysis
The crystal structure of certain derivatives has been determined using X-ray diffraction analysis, contributing to the understanding of their chemical properties and potential applications in material science and chemistry (Wang et al., 2018).
Conductivity and Magnetic Measurements
Research on resonance-stabilized derivatives of this compound, such as 1,2,3-dithiazolo-1,2,3-dithiazolyls, has been conducted, which included measurements of conductivity and magnetic properties. This suggests potential applications in the fields of electronics and materials science (Beer et al., 2002).
Safety and Hazards
生化学分析
Biochemical Properties
8-Chloro-6-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyridine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit certain enzymes, such as glucagon-like peptide 1 receptor (GLP-1R) agonists, which are involved in glucose metabolism . The compound’s interaction with GLP-1R enhances insulin secretion and modulates glucose levels, making it a potential candidate for diabetes treatment.
Cellular Effects
The effects of this compound on various cell types include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound influences cell function by activating GLP-1R, leading to increased insulin release from pancreatic β-cells and suppression of glucagon release from α-cells . Additionally, it affects gene expression related to glucose metabolism and insulin sensitivity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GLP-1R. This binding activates the receptor, leading to downstream signaling cascades that enhance insulin secretion and improve glucose homeostasis . The compound also influences enzyme activity, either inhibiting or activating specific targets, which contributes to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates glucose levels without significant adverse effects. Higher doses may lead to toxicity and adverse reactions, including disruptions in normal metabolic processes . Threshold effects are observed, where the compound’s efficacy plateaus or declines at excessive dosages.
Metabolic Pathways
This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as GLP-1R, influencing metabolic flux and altering metabolite levels . The compound’s role in these pathways highlights its potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its biochemical activity . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . The localization within subcellular structures is essential for its function and efficacy in biochemical reactions.
特性
IUPAC Name |
8-chloro-6-(trifluoromethyl)tetrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3N4/c7-4-1-3(6(8,9)10)2-14-5(4)11-12-13-14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNJTVLMYLXZPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=NN2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


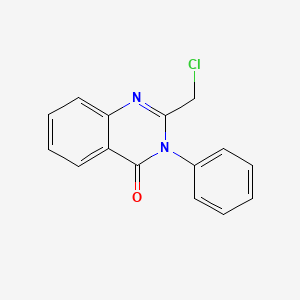
![6-Bromospiro[chromane-2,1'-cyclohexan]-4-one](/img/structure/B3034789.png)
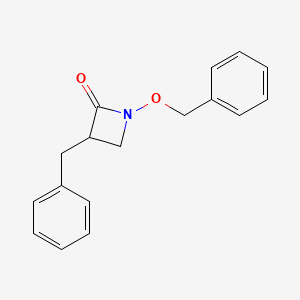
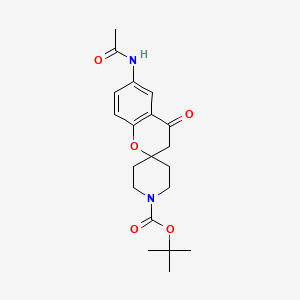


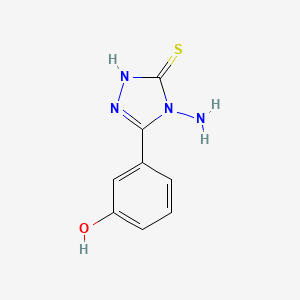
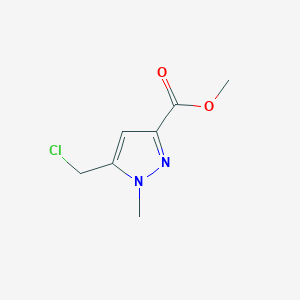
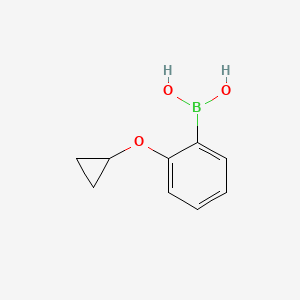
![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3034802.png)
![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)

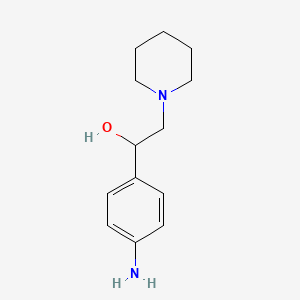
![1-(Benzo[d][1,3]dioxol-5-yl)-2-methylpropan-2-ol](/img/structure/B3034810.png)
